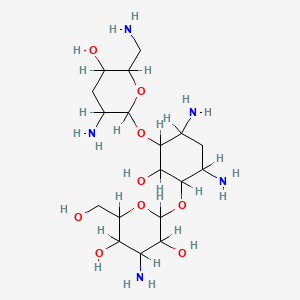
2,2'-O-Cyclouridine
Vue d'ensemble
Description
2,2’-O-Cyclouridine is a nucleoside derivative characterized by an additional covalent bond that connects the heterocyclic base and the sugar ringThe unique structure of 2,2’-O-Cyclouridine imparts it with distinct physicochemical and biochemical properties, making it a valuable compound in various scientific fields .
Méthodes De Préparation
The synthesis of 2,2’-O-Cyclouridine typically involves the cyclization of uridine. One common method includes treating uridine with diphenyl carbonate in dimethylformamide (DMF) to obtain 2,2’-O-Cyclouridine . Another approach involves the use of diethylaminosulfur trifluoride (DAST) as a cyclization agent . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
2,2’-O-Cyclouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert 2,2’-O-Cyclouridine into different nucleoside analogues.
Applications De Recherche Scientifique
2,2’-O-Cyclouridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-O-Cyclouridine involves its interaction with specific enzymes and molecular targets. For instance, it acts as an inhibitor of uridine phosphorylase, enhancing the effect of anticancer drugs . The compound’s rigid structure and fixed conformation allow it to bind effectively to its molecular targets, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
2,2’-O-Cyclouridine can be compared with other cyclonucleosides, such as:
2,2’-Anhydrouridine: Similar in structure but differs in its reactivity and applications.
Cytarabine (Ancitabine): A prodrug used in the treatment of leukemia, which also features a cyclonucleoside structure.
The uniqueness of 2,2’-O-Cyclouridine lies in its additional covalent bond, which imparts it with distinct properties and makes it a versatile compound in various scientific domains .
Propriétés
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGITDASWNOAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863264 | |
| Record name | 3-Hydroxy-2-(hydroxymethyl)-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3736-77-4, 2390200-32-3 | |
| Record name | Cyclouridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2-(hydroxymethyl)-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(acetylsulfanyl)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione](/img/structure/B7773166.png)
![2-{1,7-dihydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate](/img/structure/B7773174.png)
![1-[(1Z)-1-(hydroxyimino)ethyl]-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B7773177.png)


![N-[amino-(2,5-dioxocyclopentylidene)methyl]benzamide](/img/structure/B7773188.png)


![N-[4-(dimethylamino)phenyl]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B7773213.png)

![2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B7773228.png)
![N-[9-(2-hydroxyethoxymethyl)-6-oxo-3H-purin-2-yl]acetamide](/img/structure/B7773229.png)
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B7773237.png)
